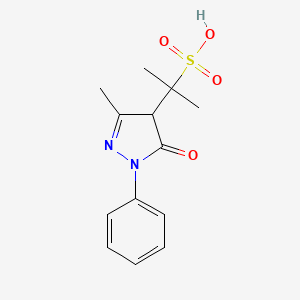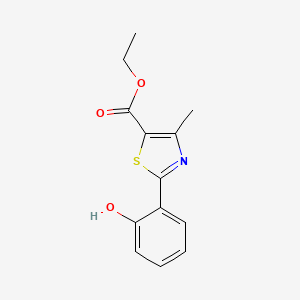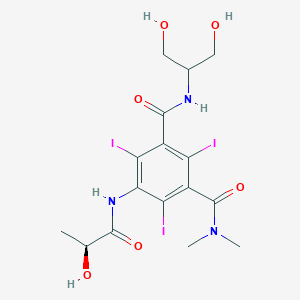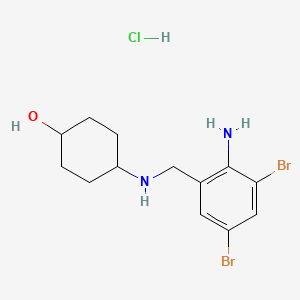
盐酸丙嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acepromazine is a phenothiazine derivative psychotropic drug. It has actions at all levels of the central nervous system, primarily at subcortical levels, as well as on multiple organ systems . It has strong antiadrenergic and weaker peripheral anticholinergic activity .
Synthesis Analysis
The synthesis of Acepromazine has been studied in several animal species, including dogs and equines . In the urine of horses, acepromazine and its metabolites can be detected for up to 48 hours post intravenous injection .Molecular Structure Analysis
The molecular formula of Acepromazine hydrochloride is C19H23ClN2OS . It is a member of the class of phenothiazines that is 10H-phenothiazine substituted by an acetyl group at position 2 and a 3- (dimethylamino)propyl group at position 10 .Physical And Chemical Properties Analysis
The molecular weight of Acepromazine hydrochloride is 362.9 g/mol . The hydrogen bond donor count is 1, and the hydrogen bond acceptor count is 4 . The rotatable bond count is 5 . The exact mass is 362.1219622 g/mol .科学研究应用
预防阿片类药物在犬中引起的呕吐:丙嗪在阿片类药物施用前 15 分钟施用时,可显著降低犬中阿片类药物引起的呕吐发生率 (Valverde 等,2003)。
对犬眼压和瞳孔大小的影响:丙嗪与氢吗啡酮联合肌内注射不会显着改变眼压,但会导致犬明显的缩瞳(瞳孔收缩) (Stephan 等,2003)。
马的药代动力学和药效学:研究丙嗪在马中不同给药途径后的血清和尿液浓度以及药效学,揭示了其代谢途径 (Knych 等,2018)。
对马蹄血流的影响:丙嗪马来酸盐对健康马的层流微循环血流没有显着影响,质疑其治疗蹄叶炎的疗效 (Adair 等,1997)。
在恒河猴麻醉中的使用:丙嗪马来酸盐和氯胺酮盐酸盐的组合已有效用于恒河猴的麻醉诱导,适用于小手术 (Connolly & Quimby, 1978)。
在有癫痫病史的犬中使用:丙嗪已用于有癫痫病史的犬,没有临床证据表明其施用与癫痫活动增加有关 (Garner 等,2004)。
运输过程中狍的应激反应:丙嗪有效降低狍在运输过程中的应激反应,这通过各种临床、血液学和生化指标得到证实 (Montané 等,2002)。
犬肝脏大小的变化:丙嗪会导致犬的肝脏大小和体积增加,这由定量放射照相术确定 (Lopes 等,2011)。
赛马的法医视角:丙嗪的代谢物 2-(1-羟乙基)普罗马津亚砜 (HEPS) 可作为检测赛马中丙嗪使用的法医标记 (Schneiders 等,2012)。
对马跛行的评估:低剂量的丙嗪可以帮助诊断马的跛行,而不会显着影响协调变量 (López-Sanromán 等,2015)。
作用机制
Acepromazine hydrochloride, also known as AcepromazineHCl, is a phenothiazine derivative psychotropic drug . It was first used in humans in the 1950s as an antipsychotic agent but is now frequently used in animals as a sedative and antiemetic .
Target of Action
The primary targets of Acepromazine are dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors , and muscarinic (cholinergic) M1/M2-receptors . These receptors are primarily located in the central nervous system and multiple organ systems .
Mode of Action
Acepromazine acts as an antagonist (blocking agent) on its target receptors . It has strong antiadrenergic and weaker peripheral anticholinergic activity . It also possesses slight antihistaminic and antiserotonin activity .
Pharmacokinetics
Acepromazine has a high volume of distribution with a bioavailability of 6.6 L/kg . It is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine . The elimination half-life of Acepromazine is 3 hours in horses and 15.9 hours in canines .
Action Environment
The action, efficacy, and stability of Acepromazine can be influenced by various environmental factors. For instance, it should be used with caution in geriatric or debilitated animals due to its potential for profound cardiac effects, namely hypotension due to peripheral vasodilation . It is also worth noting that Acepromazine can be used to treat motion sickness and nausea associated with car or plane rides .
安全和危害
Acepromazine is a phenothiazine that is used exclusively in veterinary medicine for multiple purposes. Human overdoses are rarely reported and toxicokinetic data has never been reported . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
未来方向
Acepromazine is the most commonly used phenothiazine derivative in veterinary medicine, used extensively to sedate horses and dogs . It depresses heart activity either through inhibition of the CNS or by direct action on the heart muscles, potentially leading to compensatory tachycardia . Future research may focus on its use in other animals and potential applications in human medicine.
属性
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODNMIMTVRACLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acepromazine hydrochloride | |
Q & A
Q1: What are the primary applications of Acepromazine hydrochloride in veterinary medicine according to the provided research?
A1: The research highlights the use of Acepromazine hydrochloride as a pre-anesthetic agent in veterinary medicine. Specifically, one study [] investigated its effectiveness in combination with buprenorphine for premedicating dogs undergoing total intravenous anesthesia (TIVA) with either alfaxalone or propofol. Another study [] explored its use alongside phencyclidine hydrochloride for immobilizing walruses (Odobenus rosmarus).
Q2: How does Acepromazine hydrochloride compare to other anesthetic agents mentioned in the studies in terms of recovery time?
A2: The study comparing alfaxalone and propofol for TIVA in dogs premedicated with Acepromazine hydrochloride and buprenorphine [] found that dogs receiving propofol had significantly shorter times to standing and overall recovery compared to those receiving alfaxalone.
Q3: Were there any notable cardiorespiratory effects observed when using Acepromazine hydrochloride as a pre-anesthetic in the canine study?
A3: The canine study [] found no significant differences in heart rate, mean arterial pressure, respiratory rate, haemoglobin oxygen saturation, or rectal temperature between dogs receiving either alfaxalone or propofol for TIVA when premedicated with Acepromazine hydrochloride and buprenorphine. This suggests that Acepromazine hydrochloride, in this specific combination and context, did not negatively impact these cardiorespiratory parameters.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













